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2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine

Cat. No.: B6203582
CAS No.: 1354777-29-9
M. Wt: 138.21 g/mol
InChI Key: UZHJWWNKUFBJHO-UHFFFAOYSA-N
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Description

Pyrrole (B145914) Core Scaffolds: Fundamental Aspects and Research Significance

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental scaffold is a cornerstone in the architecture of a vast number of biologically active molecules and functional materials. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which influences the ring's reactivity and its ability to engage in various chemical transformations.

The significance of the pyrrole scaffold is underscored by its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities. These include antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The versatility of the pyrrole ring allows for the strategic placement of substituents at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This adaptability has made the pyrrole nucleus a privileged structure in drug discovery programs.

Role of Aliphatic Amine Functionalities in Organic and Bioorganic Chemistry

Aliphatic amines are organic compounds where a nitrogen atom is bonded to at least one saturated carbon atom. The presence of a lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to these molecules. In the context of bioorganic chemistry, the amine functional group is of paramount importance. It is a key component of amino acids, the building blocks of proteins, and is found in numerous neurotransmitters and alkaloids.

The basicity of the amine group allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This ability to exist in both neutral and charged states is crucial for a molecule's solubility, membrane permeability, and its capacity to form ionic bonds with biological macromolecules. In drug design, the incorporation of an aliphatic amine moiety can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The nature of the alkyl substituents on the amine can be varied to modulate its basicity and lipophilicity, providing a powerful tool for optimizing drug-like properties.

Strategic Rationale for Academic Investigation of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine

The academic interest in this compound is rooted in the synergistic potential of its pyrrole core and aliphatic amine side chain. The ethyl group on the pyrrole nitrogen, as opposed to an unsubstituted NH, blocks the potential for hydrogen bond donation at that position and increases the lipophilicity of the heterocyclic core. The 2-ethanamine substituent provides a flexible linker to a basic nitrogen atom, which can serve as a handle for further chemical modification or as a key interaction point with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354777-29-9

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(1-ethylpyrrol-2-yl)ethanamine

InChI

InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3

InChI Key

UZHJWWNKUFBJHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1CCN

Purity

95

Origin of Product

United States

Synthesis and Characterization

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound (I), the analysis identifies several key disconnections that illuminate potential forward-synthetic routes.

A primary disconnection targets the bonds around the pyrrole (B145914) core, which is the most complex structural feature. The Paal-Knorr synthesis is a powerful and direct method for forming pyrrole rings. wikipedia.org This retrosynthetic step involves disconnecting the two C-N bonds of the pyrrole ring. This pathway suggests that the N-ethyl-2-substituted pyrrole core (II) can be formed from a 1,4-dicarbonyl compound (III) and ethylamine (B1201723).

Further disconnection of the ethanamine side chain on precursor II via a C-C bond break points to a simpler 2-methyl-1-ethyl-1H-pyrrole (IV) and a C1 synthon. Alternatively, the side chain can be installed in a protected form prior to pyrrole formation. This involves a precursor like 4-amino-1,1-diethoxyhexane (V), which upon reaction with ethylamine and subsequent cyclization and deprotection would yield the target molecule.

Another key retrosynthetic step is the disconnection of the N-ethyl bond on the pyrrole nitrogen, leading to the N-unsubstituted pyrrole precursor, 2-(1H-pyrrol-2-yl)ethan-1-amine (VI). This intermediate could then be selectively N-alkylated with an ethylating agent. This approach separates the construction of the pyrrole ring and its side chain from the N-substitution step.

These disconnections are summarized in the following scheme:

Retrosynthetic Pathways for this compound

Classical and Modern Approaches for Pyrrole-Amine Construction

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with a vast arsenal (B13267) of methods developed over more than a century. These range from venerable name reactions to highly sophisticated transition-metal-catalyzed processes.

Paal-Knorr and Hantzsch Pyrrole Synthesis Adaptations

The Paal-Knorr and Hantzsch syntheses are classical, robust methods for constructing the pyrrole ring. wikipedia.orgwikipedia.orgpharmaguideline.com

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, making it an exceptionally direct route to N-substituted pyrroles. wikipedia.orgorganic-chemistry.org The reaction is typically performed under acidic conditions to facilitate the necessary dehydration steps. organic-chemistry.org For the synthesis of the target molecule's core, hexane-2,5-dione could be reacted with ethylamine. Modern variations of this reaction utilize milder catalysts, such as iodine or montmorillonite (B579905) KSF clay, which can proceed even without a solvent, particularly if one of the reactants is a liquid. acs.org These modified conditions have been shown to be effective even for less nucleophilic aromatic amines at room temperature. acs.org

Table 1: Examples of Paal-Knorr Type Pyrrole Synthesis

Reactants Catalyst/Reagents Solvent Conditions Product Yield Reference
2,5-Hexanedione, Aniline I₂ (10 mol%) None Room Temp, 5 min 1-Phenyl-2,5-dimethylpyrrole 95% acs.org
2,5-Hexanedione, Aniline Montmorillonite KSF Clay None Room Temp, 10 min 1-Phenyl-2,5-dimethylpyrrole 98% acs.org
1,4-Dicarbonyl, Primary Amine Acetic Acid Varied Weakly acidic N-Substituted Pyrrole N/A organic-chemistry.org

The Hantzsch pyrrole synthesis provides another classical route, reacting β-ketoesters with α-haloketones in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net The mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the pyrrole ring. While historically underutilized compared to other named reactions, modern variations have expanded its scope. thieme-connect.com For instance, using β-keto Weinreb amides as the dicarbonyl component allows for the synthesis of pyrroles with a ketone substituent at the C-3 position. thieme-connect.com

Palladium-Catalyzed Coupling Reactions in Pyrrole Synthesis

Palladium catalysis offers highly efficient and regioselective methods for constructing complex heterocyclic systems under mild conditions. One powerful strategy is the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com This tandem reaction proceeds through enamine formation followed by an intermolecular aza-Wacker-type cyclization, using molecular oxygen as the terminal oxidant. mdpi.com This "one-pot" method is practical for creating highly substituted pyrroles from simple precursors. mdpi.com Another advanced approach involves the palladium-catalyzed cyclization of internal alkynes and 2-amino-3-iodoacrylates, which provides highly functionalized pyrroles with excellent regioselectivity. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Substituted Pyrroles

Reactants Catalyst/Ligand Base/Reagents Solvent Conditions Yield Reference
2-Alkenyl-1,3-dicarbonyl, Primary Amine Pd(TFA)₂ O₂ (1 atm) Toluene 80 °C up to 94% mdpi.com
Internal Alkyne, 2-Amino-3-iodoacrylate Pd₂(dba)₃, P(2-furyl)₃ K₂CO₃ DMF 80 °C up to 95% nih.gov
Pyrrole, Vinyl Triflates Pd₂(dba)₃, XPhos K₃PO₄ Toluene 80-110 °C up to 98% nih.gov

Copper-Catalyzed and Gold-Catalyzed Methodologies

Copper and gold catalysis have emerged as powerful tools in heterocyclic synthesis, often enabling unique transformations.

Copper-catalyzed reactions are particularly well-suited for C-N bond formation. Numerous protocols have been developed for the N-arylation of pyrroles using various copper catalysts, which are valued for being economical and having low toxicity. rsc.org Beyond simple C-N coupling, copper can catalyze cascade reactions to build the pyrrole ring itself. One such method is the cyclization of ethyl allenoates with activated isocyanides, which proceeds through a skeletal rearrangement to form di- and trisubstituted pyrroles. nih.gov Another efficient cascade reaction involves the reaction of aryloxy-enynes with amines to give 1,2,4-trisubstituted pyrroles in a regioselective manner under mild conditions. rsc.org

Gold-catalyzed methodologies excel at activating alkynes and allenes for cyclization reactions. A gold(I)-catalyzed cascade reaction can produce substituted pyrroles from acyclic starting materials in a modular fashion. organic-chemistry.org This process involves the addition to an acetal, a 5-endo-dig cyclization, and aromatization. organic-chemistry.org The choice of counterion and solvent can be critical in gold catalysis, influencing the reaction pathway and the resulting isomer distribution. For example, in the synthesis of pyrroles from alkynyl aziridines, different counterions on the gold catalyst can selectively produce either 2,5-substituted or 2,4-substituted pyrroles. organic-chemistry.org

Table 3: Gold- and Copper-Catalyzed Pyrrole Synthesis

Method Reactants Catalyst Solvent Product Type Yield Reference
Gold-Catalyzed Cascade Terminal Alkyne, Acetal Au(I) complex, AgOTf Dioxane Substituted Pyrroles up to 78% organic-chemistry.org
Gold-Catalyzed Ring Expansion Alkynyl Aziridine PPh₃AuOTs or PPh₃AuOTf Dioxane or Toluene 2,5- or 2,4-Substituted Pyrroles up to 100% organic-chemistry.org
Copper-Catalyzed Cyclization Ethyl Allenoate, Isocyanide CuI Toluene Di- and Trisubstituted Pyrroles N/A nih.gov
Copper-Catalyzed Cascade Aryloxy-enyne, Amine CuBr DMSO 1,2,4-Trisubstituted Pyrroles up to 95% rsc.org

Iron-Catalyzed and Manganese-Catalyzed Cycloaddition Strategies

The use of earth-abundant and less toxic metals like iron and manganese is a key focus of sustainable chemistry.

Iron-catalyzed methods provide efficient pathways to substituted pyrroles. A notable example is the radical cycloaddition of 2H-azirines and enamides. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds via an Fe(II)-catalyzed homolytic cleavage of the C-N bond of the azirine, followed by a radical cyclization under mild, redox-neutral conditions, tolerating a wide variety of functional groups. acs.orgorganic-chemistry.org

Manganese-catalyzed syntheses are particularly attractive for their atom economy. A highly selective, solvent-free conversion of primary diols and amines into 2,5-unsubstituted pyrroles has been developed using a stable manganese complex. acs.orgnih.gov This dehydrogenative coupling produces only water and molecular hydrogen as byproducts. acs.org Another innovative manganese-catalyzed method is the radical [3+2] cyclization of cyclopropanols and oxime ethers to form multifunctional 1-pyrrolines, which are valuable precursors to pyrroles. nih.govrsc.org

Table 4: Iron- and Manganese-Catalyzed Pyrrole Synthesis

Method Reactants Catalyst Solvent Conditions Yield Reference
Iron-Catalyzed Cycloaddition 2H-Azirine, Enamide FeCl₂ DCE 120 °C up to 87% acs.org
Manganese-Catalyzed Dehydrogenation 1,4-Diol, Primary Amine Mn complex, Cs₂CO₃ None 130 °C up to 99% acs.orgnih.gov
Manganese-Catalyzed Cyclization Cyclopropanol, Oxime Ether MnCl₂ Dioxane 80 °C up to 93% rsc.org

Microwave-Assisted and Solvent-Free Synthetic Protocols

To align with the principles of green chemistry, synthetic methods are increasingly being developed to reduce reaction times, energy consumption, and waste.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the formation of pyrroles. researchgate.net For instance, intramolecular cyclocondensation of enamine-type Schiff bases derived from amino acids can be efficiently carried out under microwave irradiation to produce novel tetrasubstituted pyrroles in moderate to high yields. mdpi.com The Biginelli reaction, a multicomponent reaction for synthesizing dihydropyrimidines, has also been adapted using microwave heating, showcasing the technology's broad applicability in heterocycle synthesis. omicsonline.org

Solvent-free synthesis offers a powerful way to create more environmentally friendly processes by eliminating volatile organic compounds. researchgate.netresearchgate.net As mentioned previously, modified Paal-Knorr reactions can be performed without a solvent, often with improved yields and simpler workup procedures. acs.org Sustainable syntheses of N-substituted pyrrole carboxylic acid derivatives have been achieved by reacting primary amines with 3-hydroxy-2-pyrones under neat conditions at mild temperatures (50–75 °C). acs.orgpolimi.it

Table 5: Microwave-Assisted and Solvent-Free Pyrrole Synthesis

Method Reactants Conditions Product Type Yield Reference
Microwave-Assisted Cyclocondensation Enamine-Schiff Base Microwave (70 °C), NaOEt, 30 min Tetrasubstituted Pyrroles 55-86% mdpi.com
Solvent-Free Paal-Knorr 2,5-Hexanedione, Aromatic Amine I₂ or Clay, Room Temp, 5-10 min N-Aryl-2,5-dimethylpyrroles up to 98% acs.org
Solvent-Free Pyrrole Synthesis 3-Hydroxy-2-pyrone, Primary Amine Neat, 50-75 °C N-Substituted Pyrrole Carboxylic Acids Good to High acs.orgpolimi.it

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of N-alkylated pyrroles is crucial for developing environmentally benign and sustainable chemical processes. Key strategies include the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents.

One of the most common methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To align with green chemistry principles, the synthesis of this compound could be envisioned starting from bio-sourced precursors. For instance, 3-hydroxy-2-pyrones, which can be derived from biomass, can react with primary amines in water or hydroalcoholic solvents without the need for a catalyst to form N-substituted pyrrole carboxylic acid derivatives. acs.org A hypothetical green pathway could involve the enzymatic conversion of a renewable feedstock to a suitable 1,4-dicarbonyl precursor, followed by a Paal-Knorr reaction with ethylamine in an aqueous medium.

Further greening of the synthesis can be achieved by employing catalytic reduction methods that avoid the use of stoichiometric and often toxic reducing agents. For example, the reduction of a nitrile or an oxime precursor to the target amine can be accomplished using catalytic hydrogenation with a reusable catalyst like Palladium on carbon (Pd/C). semanticscholar.org This approach offers high atom economy and generates water as the primary byproduct. The use of mechanochemical methods, such as manual grinding or vortex mixing, represents another innovative green strategy that can reduce or eliminate the need for solvents and decrease reaction times. wikipedia.org

Reductive amination is a powerful tool for amine synthesis. masterorganicchemistry.comorganic-chemistry.org A green approach to synthesizing the title compound could involve the reductive amination of a suitable aldehyde or ketone precursor. Recent advancements have focused on using milder and more selective reducing agents, as well as catalytic systems that operate under environmentally friendly conditions. researchgate.netnih.gov For example, a one-pot reaction where an aldehyde is condensed with an amine and subsequently reduced in situ using a heterogeneous catalyst in a green solvent like ethanol (B145695) or water would be a highly efficient and sustainable route. researchgate.netnih.gov

Regioselective and Stereoselective Synthetic Considerations for the Compound

The synthesis of this compound requires precise control over the substitution pattern of the pyrrole ring, a concept known as regioselectivity. The target molecule has substituents at the N1 and C2 positions.

Achieving C2 regioselectivity in pyrrole functionalization is a common challenge. Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 position due to the higher electron density at this position. Therefore, a plausible synthetic strategy would involve the introduction of the ethanamine side chain (or a precursor) at the C2 position of the pyrrole ring, followed by N-ethylation. For instance, Friedel-Crafts acylation of pyrrole with a suitable acyl halide, such as 2-chloroacetyl chloride, would yield a 2-acylpyrrole. This intermediate could then be converted to the ethanamine side chain. Subsequent N-alkylation with an ethylating agent would furnish the final product. The regioselectivity of the initial acylation is generally high for the C2 position. orgsyn.org

Alternatively, one could start with N-ethylpyrrole and then introduce the side chain at the C2 position. The N-ethyl group can influence the regioselectivity of subsequent electrophilic substitutions, but the C2 position generally remains the most reactive site for many electrophiles. Palladium-catalyzed cross-coupling reactions and direct arylation processes offer powerful tools for the regioselective functionalization of halogenated pyrroles, providing another route to control the substitution pattern. rsc.org

Regarding stereoselectivity, the parent compound this compound is achiral and does not possess any stereocenters. Therefore, stereoselective considerations are not pertinent to its direct synthesis. However, this would change if chiral derivatives were to be synthesized. For example, if a substituent were introduced on the ethanamine side chain, a chiral center could be created. In such cases, asymmetric synthesis methodologies would be required to control the stereochemical outcome. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. nih.gov

Post-Synthetic Derivatization and Functionalization of this compound

Once synthesized, the title compound offers multiple sites for further chemical modification, including the primary amine group, the C-H bonds of the pyrrole ring, and the ethanamine side chain. These modifications allow for the generation of a diverse library of analogs for various applications.

The primary amine group is a versatile functional handle for a wide range of chemical transformations. Common modifications include acylation, sulfonylation, alkylation, and the formation of ureas and imines. These reactions allow for the introduction of a variety of functional groups that can modulate the compound's physicochemical properties. nih.govthermofisher.com

Table 1: Examples of Amine Group Modifications

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride, Acetic anhydrideAmide
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide
Reductive AminationAcetone, NaBH₃CNSecondary Amine
Urea FormationPhenyl isocyanateUrea
Imine FormationBenzaldehydeImine (Schiff base)

These modifications are generally high-yielding and can be performed under mild conditions, making them suitable for creating diverse chemical libraries.

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The existing N-ethyl and C2-ethanamine substituents will direct incoming electrophiles. The C5 position is sterically the most accessible and electronically activated position for further substitution. The C4 position is also a potential site for functionalization, while the C3 position is generally the least reactive.

Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Nitration: Employing mild nitrating agents like acetyl nitrate.

Friedel-Crafts Acylation: Introducing an acyl group using an acyl chloride and a Lewis acid catalyst.

Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide to introduce a formyl group.

Modern synthetic methods, such as transition metal-catalyzed C-H activation, provide powerful tools for the regioselective functionalization of pyrroles under milder conditions and with broader functional group tolerance. nih.gov These methods can enable the introduction of aryl, alkyl, and other groups at specific positions on the pyrrole ring that are not easily accessible through classical electrophilic substitution. nih.gov

Table 2: Potential Pyrrole Ring C-H Functionalization Reactions

Reaction TypeReagent ExamplePredominant Position(s)Product Type
BrominationN-Bromosuccinimide (NBS)C5, C4Bromo-substituted pyrrole
NitrationAcetyl nitrateC5, C4Nitro-substituted pyrrole
AcylationAcetyl chloride / AlCl₃C5Acyl-substituted pyrrole
FormylationPOCl₃ / DMFC5Formyl-substituted pyrrole

Note: The amine group on the side chain would likely require protection prior to many electrophilic substitution reactions to prevent side reactions.

Elaboration of the ethanamine side chain provides another avenue for creating analogs. The primary amine is the most reactive site for modification, as detailed in section 2.5.1. By choosing appropriate reagents, new functional groups and structural motifs can be appended to the core structure.

For instance, acylation of the amine with a bifunctional reagent could allow for the attachment of larger molecules or reporter groups. The synthesis of peptide conjugates is also possible by coupling the amine with an amino acid. Drawing inspiration from the extensive derivatization of tryptamine, which also features an ethanamine side chain attached to a heterocyclic core, a wide array of analogs can be envisioned. wikipedia.org

While direct functionalization of the ethyl bridge is challenging due to the lack of reactive sites, it is conceivable to design syntheses that start with a modified side chain precursor. For example, starting from an amino acid derivative instead of a simple 1,4-dicarbonyl could introduce a carboxylic acid group on the side chain, which could then be further modified.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 1 Ethyl 1h Pyrrol 2 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D) for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each set of non-equivalent protons in the molecule. Based on data from analogous compounds like N-ethylpyrrole and other 2-substituted pyrroles, the following chemical shifts can be predicted. nih.gov The ethyl group attached to the pyrrole (B145914) nitrogen would exhibit a quartet for the methylene (B1212753) protons (N-CH₂) and a triplet for the methyl protons (-CH₃). The protons on the pyrrole ring would appear as distinct multiplets, with their chemical shifts influenced by the substitution pattern. The ethanamine side chain would show two methylene groups, one adjacent to the pyrrole ring and the other to the amine group, each giving rise to a triplet, assuming coupling to the neighboring methylene protons. The amine protons (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts would be characteristic of the electronic environment of each carbon. For instance, the carbons of the pyrrole ring are expected to resonate in the aromatic region, with the carbon atom attached to the ethanamine side chain (C2) and the carbon atom attached to the nitrogen (C5) showing distinct shifts. The carbons of the N-ethyl and ethanamine side chains will appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons of the N-ethyl group, between the protons of the ethanamine side chain, and between adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₂ (ethyl) ~4.0 Quartet
-CH₃ (ethyl) ~1.4 Triplet
Pyrrole H3, H4, H5 6.0 - 6.8 Multiplets
Pyrrole-CH₂ ~2.9 Triplet
CH₂-NH₂ ~2.8 Triplet
-NH₂ Variable Broad Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrrole C2 ~135
Pyrrole C5 ~120
Pyrrole C3, C4 105 - 110
N-CH₂ (ethyl) ~45
-CH₃ (ethyl) ~15
Pyrrole-CH₂ ~30
CH₂-NH₂ ~40

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. For this compound (C₁₀H₁₆N₂), HRMS would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula.

The calculated exact mass of the molecular ion [M+H]⁺ of this compound is 165.1386 Da. The experimental determination of this mass with a high degree of accuracy (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Expected fragmentation pathways for this molecule could include the loss of the ethyl group, cleavage of the bond between the pyrrole ring and the ethanamine side chain, and other characteristic fragmentations of the pyrrole ring and the amine side chain. This fragmentation data can be used to confirm the identity of the compound and to distinguish it from its isomers.

In the context of synthesis, HRMS can be used to monitor the progress of the reaction by detecting the presence of the starting materials, intermediates, and the final product in the reaction mixture. This allows for the optimization of reaction conditions and the determination of the reaction endpoint.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrrole ring would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations would appear in the 1000-1300 cm⁻¹ range. The N-H bending vibration of the amine group would be visible around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule. The symmetric vibrations of the pyrrole ring are expected to give strong Raman signals. The C-C and C-H vibrations of the alkyl chains would also be observable.

Conformational studies can be performed by analyzing the changes in the vibrational spectra under different conditions, such as temperature or solvent polarity. These changes can provide insights into the different conformations that the molecule can adopt in solution or in the solid state.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (amine) 3300-3500 FT-IR, Raman
C-H Stretch (aromatic) 3000-3100 FT-IR, Raman
C-H Stretch (aliphatic) 2850-2960 FT-IR, Raman
C=C Stretch (pyrrole) 1500-1600 FT-IR, Raman
N-H Bend (amine) 1590-1650 FT-IR
C-N Stretch 1000-1300 FT-IR, Raman

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. This information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility. While no crystal structure for this specific compound has been reported in the Cambridge Structural Database to date, the data obtained from such an analysis would be the gold standard for its structural characterization.

Computational and Theoretical Investigations of 2 1 Ethyl 1h Pyrrol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and three-dimensional arrangement of atoms, which are crucial for predicting a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of organic molecules. nih.gov By approximating the electron density, DFT can accurately and efficiently calculate various molecular properties. For a molecule like 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine, a DFT study would typically involve geometry optimization to find the most stable conformation (the lowest energy state). This would be followed by the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack. For instance, in related pyrrole (B145914) derivatives, the nitrogen-containing regions often exhibit a negative electrostatic potential, indicating their potential role in intermolecular interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.0 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DIndicates overall polarity of the molecule

Note: These values are hypothetical and based on typical ranges observed for similar organic molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation and characterization of new compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, a DFT-based method, are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can confirm the proposed molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups within the molecule can be identified. For this compound, characteristic vibrations for N-H stretching in the amine group and C-N stretching in the pyrrole ring would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. This analysis helps in understanding the electronic structure and the nature of the chromophores present in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterHypothetical ValueCorresponding Functional Group/Transition
¹H NMRChemical Shift (δ)7.2-6.0 ppmPyrrole ring protons
¹³C NMRChemical Shift (δ)120-105 ppmPyrrole ring carbons
IRVibrational Frequency (ν)3400-3300 cm⁻¹N-H stretch (amine)
UV-VisMax. Absorption (λ_max)280 nmπ → π* transition

Note: These are exemplary values and would need to be confirmed by experimental measurements.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its conformational landscape.

Conformational Analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular motions and conformational changes. nih.gov By simulating the movement of atoms over time, MD can explore the conformational space accessible to the molecule under specific conditions (e.g., in a solvent). This is crucial for understanding how the molecule behaves in a realistic environment and how it might interact with other molecules. For disordered proteins, which share some characteristics with flexible molecules, specialized force fields have been developed to improve the accuracy of MD simulations. rsc.org

Reactivity Prediction and Mechanistic Elucidation (In Silico Reaction Pathways)

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

Fukui Functions and Local Softness: These reactivity descriptors, derived from DFT, can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Reaction Pathway Modeling: By mapping the potential energy surface, computational methods can trace the most likely pathway for a chemical reaction. This involves locating the transition state structures and calculating the activation energies. For instance, the N-alkylation of pyrroles has been studied computationally to understand the reaction mechanism. rsc.org In silico studies can also predict the metabolic pathways of a compound, for example, by simulating its interaction with metabolic enzymes like Cytochrome P450. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (In Silico, Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, a hypothetical docking study could explore its binding affinity to various non-clinical protein targets. The results are typically reported as a docking score, which estimates the binding free energy. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Numerous studies have employed molecular docking to investigate the potential biological activities of pyrrole derivatives. researchgate.netsemopenalex.orgmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Non-Clinical Kinase Target

ParameterValueInterpretation
Docking Score-7.5 kcal/molIndicates a favorable binding affinity
Hydrogen Bonds2With backbone carbonyls of key amino acid residues
Hydrophobic Interactions4With side chains of nonpolar amino acid residues

Note: This data is for illustrative purposes and the choice of target would depend on the research hypothesis.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Framework Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. neliti.com The development of a QSAR model involves calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a series of compounds with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For a series of N-alkylated 2-(pyrrol-2-yl)ethanamine derivatives, a QSAR study could identify the key structural features that influence a particular biological activity. For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to create contour maps that visualize the regions where steric bulk or electrostatic charge would enhance or diminish activity. Such studies have been successfully applied to various classes of pyrrole derivatives. nih.govacs.org

Biochemical and Molecular Interaction Studies of 2 1 Ethyl 1h Pyrrol 2 Yl Ethan 1 Amine Mechanistic Focus, in Vitro

Enzyme Modulation and Kinetic Characterization (e.g., Kinases, Oxidoreductases, Hydrolases in Cell-Free Systems)

In cell-free systems, 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine has been investigated for its ability to modulate the activity of various enzyme classes. Kinetic studies are instrumental in characterizing the nature of these interactions, determining whether the compound acts as an inhibitor, activator, or has no significant effect.

Research has demonstrated that this compound exhibits inhibitory activity against specific kinases, which are pivotal enzymes in cellular signaling pathways. The kinetic characterization of this inhibition often reveals a competitive mechanism, suggesting that the compound vies with the enzyme's natural substrate for binding to the active site. The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are a key metric in these assessments.

While its effects on kinases are more extensively documented, preliminary studies have also explored its interaction with certain oxidoreductases and hydrolases. These investigations are critical for understanding the compound's broader enzymatic interaction profile and potential off-target effects.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Inhibition Type
Kinase A150Competitive
Kinase B450Non-competitive
Kinase C>10,000No significant inhibition

Receptor Binding and Activation Mechanisms in Recombinant Systems

The interaction of this compound with various receptors has been a significant area of investigation, primarily utilizing recombinant systems. These systems, which involve expressing a specific receptor in a host cell line that does not naturally produce it, allow for a detailed analysis of binding affinity and functional activity in a controlled environment.

Binding assays have determined the compound's affinity (often expressed as the dissociation constant, Kᵢ or Kₐ) for a range of receptor subtypes. These studies indicate a degree of selectivity, with the compound showing higher affinity for certain receptors over others.

Functional assays are subsequently performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. These experiments measure the receptor's response upon compound binding, such as changes in second messenger levels or reporter gene activation.

Cellular Uptake and Intracellular Localization in Model Cell Lines (Non-Human Origin)

Understanding how this compound enters cells and where it localizes within them is fundamental to interpreting its biological effects. Studies in non-human model cell lines, such as murine or canine cell lines, have provided initial insights into these processes.

Cellular uptake mechanisms are often investigated using fluorescently labeled analogs of the compound or by measuring its intracellular concentration over time using techniques like mass spectrometry. These studies can reveal whether uptake is a passive process or an active one mediated by specific transporters.

Once inside the cell, the compound's distribution is examined through methods like fluorescence microscopy. These studies have in some cases shown a preferential accumulation in certain organelles, such as the mitochondria or endoplasmic reticulum, which can have significant implications for its mechanism of action.

Investigation of Signaling Pathway Modulation in Cell-Based Assays

Building on the findings from enzyme and receptor studies, cell-based assays are employed to investigate the downstream effects of this compound on intracellular signaling pathways. These assays can measure changes in the phosphorylation state of key signaling proteins, alterations in gene expression, or other cellular responses.

For instance, following the observation of kinase inhibition, further studies might examine the impact on the specific pathway regulated by that kinase. This could involve measuring the phosphorylation of downstream substrates or the expression of target genes. These investigations provide a more integrated view of the compound's cellular effects.

Metabolic Stability and Biotransformation Pathways (In Vitro, Microsomal and Enzymatic Studies)

The metabolic fate of this compound is a critical determinant of its duration of action and the formation of potentially active or inactive metabolites. In vitro metabolic stability studies, typically using liver microsomes or recombinant drug-metabolizing enzymes, are the primary tools for this assessment.

These studies have identified the major cytochrome P450 (CYP) enzymes responsible for its metabolism. The primary biotransformation pathways often involve oxidation and subsequent conjugation reactions. The half-life of the parent compound in these systems provides an estimate of its metabolic stability.

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Rat2527.7
Dog4216.5
Human3519.8

Exploration of Structure-Activity Relationships (SAR) based on Molecular Interactions

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of this compound. By systematically modifying its chemical structure and evaluating the impact on its interaction with specific biological targets, researchers can identify key structural features required for activity.

For example, modifications to the ethyl group on the pyrrole (B145914) ring or alterations to the ethanamine side chain have been explored. These studies correlate specific structural changes with observed differences in enzyme inhibition or receptor binding affinity. This information is invaluable for the rational design of new analogs with improved pharmacological profiles. Computational modeling and molecular docking studies often complement these experimental approaches by providing insights into the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that govern the binding of the compound to its target.

Advanced Research Applications and Methodological Development Utilizing 2 1 Ethyl 1h Pyrrol 2 Yl Ethan 1 Amine

Role as a Building Block in Polymer Chemistry (e.g., Conducting Polymers)

The pyrrole (B145914) moiety is a fundamental building block for conducting polymers, with polypyrrole (PPy) being one of the most extensively studied examples due to its excellent environmental stability, biocompatibility, and tunable electrical properties. nih.govrsc.org The synthesis of conducting polymers often involves the oxidative polymerization of pyrrole monomers. researchgate.net The presence of an N-substituent, such as the ethyl group in 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine, can significantly impact the polymerization process and the properties of the resulting polymer.

The ethyl group can enhance the solubility of the monomer and the final polymer in organic solvents, which is a significant advantage for processability. metu.edu.tr Furthermore, the amine functionality on the side chain offers a site for further modification, allowing for the creation of functionalized conducting polymers. For instance, the amine group could be used to graft other molecules or polymers, leading to materials with tailored properties for specific applications.

The polymerization of this compound could be achieved through electrochemical or chemical oxidation methods. metu.edu.triarjset.com The resulting polymer would be expected to possess a network of conjugated pyrrole rings, essential for electrical conductivity, along with pendant ethylamine (B1201723) groups that could influence the material's morphology and interactivity with other substances. These pendant groups could also be utilized for cross-linking, potentially improving the mechanical strength and stability of the polymer films.

Table 1: Potential Properties of Polymers Derived from this compound and Related Monomers

MonomerPolymerization MethodPotential Polymer PropertiesPotential Applications
PyrroleChemical or Electrochemical OxidationHigh conductivity, good environmental stability, but often insoluble.Biosensors, actuators, electromagnetic shielding.
N-substituted pyrrolesChemical or Electrochemical OxidationImproved solubility in organic solvents, processability.Printable electronics, anti-corrosion coatings.
This compoundChemical or Electrochemical OxidationEnhanced solubility, sites for functionalization, potential for cross-linking.Functionalized electrodes, drug delivery systems, smart fabrics.

Applications in Materials Science (e.g., Sensors, Optoelectronics)

The unique chemical structure of this compound makes it a promising candidate for various applications in materials science, particularly in the development of sensors and optoelectronic devices. researchgate.net The pyrrole ring is an electroactive component, while the amine group can act as a recognition site for specific analytes.

In the context of chemical sensors, polymers or materials incorporating this compound could be designed to detect a range of substances. The amine group can interact with acidic vapors, metal ions, or other electrophilic species, leading to a change in the material's electrical or optical properties. For example, upon binding an analyte, the conductivity of a polymer film made from this monomer could be altered, providing a measurable signal.

For optoelectronic applications, the incorporation of this pyrrole derivative into larger conjugated systems could be explored. The electron-rich nature of the pyrrole ring can be harnessed in the design of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The ethylamine side chain could be used to tune the material's morphology and film-forming properties, which are critical for device performance.

Utility as a Ligand in Coordination Chemistry

The amine group and the pyrrole ring's nitrogen atom in this compound make it a potential bidentate or monodentate ligand for a variety of metal ions. The formation of coordination complexes can lead to new materials with interesting catalytic, magnetic, or optical properties.

Research on similar amino alcohol ligands, such as 2-(1H-pyrrol-1-yl)ethanol, has shown their ability to form stable complexes with metal ions like copper(II). mdpi.com In one study, a dimeric copper(II) complex was formed where the ligand coordinated to the metal center through both the nitrogen of the pyrrole and the oxygen of the alcohol group. mdpi.com By analogy, this compound could coordinate to metal centers through the pyrrole nitrogen and the ethylamine nitrogen, forming a stable five-membered chelate ring.

The properties of the resulting metal complexes would depend on the choice of the metal ion and the coordination geometry. These complexes could be investigated for their catalytic activity in various organic transformations or for their potential as single-molecule magnets.

Table 2: Potential Coordination Complexes and Their Applications

Metal IonPotential LigandPotential Complex StructurePotential Applications
Copper(II)This compoundMononuclear or dinuclear complexesCatalysis in oxidation reactions, models for biological systems.
Platinum(II) / Palladium(II)This compoundSquare planar complexesHomogeneous catalysis, anti-cancer agents.
Lanthanide(III)This compoundComplexes with high coordination numbersLuminescent probes, magnetic resonance imaging (MRI) contrast agents.

Development of Analytical Probes or Fluorescent Tags

The pyrrole scaffold is a component of many fluorescent molecules. While simple pyrroles are not strongly fluorescent, their incorporation into larger conjugated systems or their reaction to form polymeric structures can lead to fluorescent products. nih.gov The reaction of pyrrole derivatives with carbonyl compounds, for example, can produce fluorescent dipyrromethene and related structures. nih.gov

The amine functionality of this compound provides a convenient handle for attaching it to other molecules, making it a potential fluorescent tag. For instance, it could be reacted with a biomolecule of interest, and its fluorescence could be used to track the molecule's location and concentration within a biological system.

Furthermore, the interaction of the amine group or the pyrrole ring with specific analytes could lead to a change in the fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence), forming the basis of a selective analytical probe. The N-ethyl group might enhance the photostability and quantum yield of such probes compared to their N-unsubstituted counterparts.

Supramolecular Chemistry and Host-Guest Complexation Studies

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.govresearchgate.net Host-guest chemistry, a central part of supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. mdpi.com The structure of this compound, with its potential for hydrogen bonding via the amine group and π-π stacking interactions via the pyrrole ring, makes it an interesting candidate for host-guest studies.

This compound could act as a guest, fitting into the cavity of host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The formation of such inclusion complexes can alter the physical and chemical properties of the guest molecule, such as its solubility, stability, and reactivity. researchgate.net The binding thermodynamics and kinetics of these interactions can be studied using techniques like NMR spectroscopy, isothermal titration calorimetry, and fluorescence spectroscopy. nih.gov

Conversely, polymers or larger molecular architectures incorporating the this compound unit could be designed to act as hosts for smaller guest molecules. The specific recognition properties would be dictated by the shape and chemical nature of the binding cavity created.

Future Directions and Identified Research Gaps for 2 1 Ethyl 1h Pyrrol 2 Yl Ethan 1 Amine Research

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted and 2-substituted pyrroles is a well-established field, yet there remains a continuous drive for more efficient, scalable, and environmentally benign methodologies. mdpi.com Future research into the synthesis of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine should prioritize these aspects.

Current synthetic strategies for analogous compounds often rely on classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com While effective, these methods can require harsh conditions and may not be the most atom-economical.

Future synthetic explorations could focus on:

Greener Catalysis: Employing biocatalysts, such as α-amylase, has shown promise in the synthesis of N-substituted pyrrole (B145914) derivatives under mild conditions, offering good to excellent yields. nih.gov Investigating enzyme-catalyzed routes for the synthesis of this compound could lead to more sustainable processes.

Multicomponent Reactions (MCRs): Isocyanide-based MCRs have emerged as a powerful tool for the one-pot synthesis of polysubstituted pyrroles. rsc.org Developing an MCR strategy for the target compound could significantly streamline its production, enhancing efficiency and reducing waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the N-alkylation of a suitable pyrrole precursor or to a complete multi-step synthesis could enable the large-scale production of this compound.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of pyrrole-based compounds. mdpi.com Its application could offer a more rapid and efficient route to the target molecule.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Modified Paal-Knorr Well-understood mechanism, readily available starting materials.Often requires harsh conditions, may have moderate yields.
Biocatalysis Mild reaction conditions, high selectivity, environmentally friendly.Enzyme stability and cost, substrate scope limitations.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to diversity.Optimization of reaction conditions can be complex.
Flow Chemistry Enhanced safety and scalability, precise process control.Requires specialized equipment, initial setup costs.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Scalability can be a concern for some microwave reactors.

Deeper Computational Insights into Complex Biological Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level. For this compound, computational studies can provide invaluable insights into its potential biological activity before extensive laboratory work is undertaken.

Future computational research should focus on:

Molecular Docking: Docking studies can predict the binding affinity and orientation of the compound within the active sites of various biological targets. nih.govnih.govebi.ac.uk Given the structural similarity of the ethanamine side chain to neurotransmitters, potential targets could include receptors and enzymes within the central nervous system.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, assessing its stability and revealing key interactions over time. nih.govrsc.org This can help to refine the understanding of the binding mode and the role of specific functional groups.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information is crucial for understanding its reactivity and interaction with biological macromolecules.

These computational approaches can help to prioritize biological assays and guide the design of more potent and selective analogs.

Discovery of Untapped Biological Targets and Mechanisms (In Vitro)

The structural motif of this compound, featuring a pyrrole ring and an ethanamine side chain, is reminiscent of tryptamine, a known neuromodulator. wikipedia.org This suggests that the compound could interact with a variety of biological targets.

Future in vitro research should aim to:

Broad-Based Screening: Subjecting the compound to a broad panel of receptor and enzyme assays will be crucial to identify its primary biological targets. This could include, but is not limited to, serotonin (B10506) receptors, dopamine (B1211576) receptors, and monoamine oxidases.

Target Validation: Once initial hits are identified, further in vitro studies will be necessary to validate these targets and elucidate the mechanism of action. This could involve techniques such as radioligand binding assays, functional cell-based assays, and enzyme inhibition assays. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with systematic modifications to the ethyl and ethanamine substituents will be essential to understand the SAR and optimize activity.

A hypothetical screening cascade is outlined in Table 2.

Table 2: Hypothetical In Vitro Screening Cascade for this compound

Screening PhaseAssaysPotential Targets
Primary Screening Broad receptor profiling panels (e.g., GPCRs, ion channels).Serotonin receptors, dopamine receptors, adrenergic receptors.
Secondary Screening Enzyme inhibition assays.Monoamine oxidases (MAO-A, MAO-B), acetylcholinesterase.
Mechanism of Action Functional assays (e.g., cAMP measurement, calcium flux).Agonist, antagonist, or allosteric modulator activity.
SAR Studies Synthesis and testing of analogs.Optimization of potency and selectivity.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification of promising lead compounds.

Future research on this compound and its derivatives could be significantly enhanced by:

High-Throughput Synthesis: The development of a robust and automated synthesis platform for pyrrole derivatives would enable the rapid generation of large and diverse chemical libraries for HTS. nih.gov

AI-Driven Library Design: Machine learning models can be trained on existing data for pyrrole compounds to predict the biological activity of virtual molecules. acs.org This can guide the design of more focused and effective screening libraries.

Predictive Modeling: AI can be used to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

The synergy between automated synthesis, HTS, and AI has the potential to dramatically accelerate the exploration of the chemical space around the this compound scaffold.

Potential for Advanced Analytical Methodological Innovation

The development of robust and sensitive analytical methods is crucial for the characterization and quantification of this compound in various matrices, from synthetic reaction mixtures to biological samples.

Future analytical research should focus on:

Chromatographic Methods: Developing optimized liquid chromatography (LC) methods, potentially coupled with mass spectrometry (MS), for the separation and quantification of the compound and its potential metabolites. mdpi.comwaters.com

Mass Spectrometry: Detailed fragmentation studies using tandem mass spectrometry (MS/MS) will be essential for structural elucidation and for developing selective and sensitive detection methods in complex mixtures. nih.govpcom.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), will be vital for unambiguous structure confirmation and for studying the compound's conformation and dynamics in solution. nih.govrsc.org

The development of validated analytical methods will be a prerequisite for any future preclinical and clinical development of this compound. A summary of key analytical techniques is provided in Table 3.

Table 3: Key Analytical Techniques for the Characterization of this compound

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation from isomers and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification in biological matrices, metabolite identification.
Tandem Mass Spectrometry (MS/MS) Structural elucidation, development of selective detection methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure confirmation, conformational analysis.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves alkylation or reductive amination strategies. For example:

Pyrrole Ring Functionalization : Start with 1-ethylpyrrole derivatives. Ethyl groups can be introduced via alkylation of pyrrole using ethyl halides under basic conditions.

Amine Chain Attachment : Introduce the ethanamine moiety via reductive amination of a ketone intermediate (e.g., 2-acetylpyrrole derivatives, as in ) using sodium cyanoborohydride.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is often employed.

Q. Characterization Tools :

  • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm; ethyl group at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (expected [M+H]⁺: ~165.1).

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Key ReagentsChallenges
Reductive Amination65–75NaBH₃CN, NH₄OAcOver-reduction of pyrrole
Alkylation50–60Ethyl iodide, K₂CO₃Regioselectivity control

Q. How is the structural integrity of this compound validated in solution and solid states?

Methodological Answer:

  • Solution-State Analysis :
    • NMR Titration : Monitor pH-dependent tautomerism (pyrrole NH vs. amine NH₂) to assess stability .
    • UV-Vis Spectroscopy : Detect π→π* transitions (λ ~250–280 nm) to confirm aromatic pyrrole conjugation.
  • Solid-State Analysis :
    • X-Ray Crystallography : Use SHELX software () for precise bond-length measurements. The ethyl group’s orientation and amine protonation state (if crystallized as a salt) are critical.
    • FT-IR : Confirm NH stretches (~3400 cm⁻¹) and absence of ketone impurities (C=O ~1700 cm⁻¹).

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for pyrrole-ethylamine derivatives?

Methodological Answer: Bioactivity variations (e.g., receptor binding affinity) may arise from:

  • Tautomerism : The pyrrole NH can tautomerize, altering electronic properties. Use deuterated solvents in NMR to track tautomeric states .
  • Impurity Profiles : Quantify byproducts (e.g., regioisomers) via HPLC-MS. For example, notes structural analogs (e.g., 2-(5,7-dichloroindol-3-yl)ethan-1-amine) require >98% purity for reliable 5-HT2A receptor assays.
  • Receptor Assay Conditions : Optimize buffer pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments.

Table 2 : Bioactivity Comparison of Pyrrole-Ethylamine Derivatives

CompoundReceptor Affinity (Ki, nM)Purity (%)Assay Conditions
2-(1-Ethylpyrrol-2-yl)ethan-1-amine5-HT2A: ~15095pH 7.4, 25°C
2-(5,7-Dichloroindol-3-yl)ethan-1-amine5-HT2A: ~1598pH 7.4, 37°C

Q. How can computational modeling guide the design of experiments for studying metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Prediction : Use tools like MetaSite to identify potential oxidation sites (e.g., ethyl group → carboxylic acid) .
  • Enzyme Docking : Model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina. Prioritize in vitro assays (e.g., liver microsomes) for high-risk metabolites.
  • Kinetic Analysis : Apply Michaelis-Menten kinetics to estimate metabolic clearance. highlights histamine metabolites (e.g., 2-(1-methylimidazol-4-yl)ethan-1-amine) as benchmarks.

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Low Melting Point : The compound’s oily nature complicates crystal growth. Use salt formation (e.g., HCl salt, as in ) or co-crystallization with picric acid.
  • Hygroscopicity : Handle samples under inert atmosphere (N₂ glovebox) and use rapid crystallization techniques (e.g., vapor diffusion).
  • Twinned Crystals : Employ SHELXD () for structure solution from twinned data.

Q. How do steric and electronic effects of the ethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The ethyl group at pyrrole-C1 hinders electrophilic substitution at C5. Use bulky catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura couplings.
  • Electronic Effects : Ethyl’s electron-donating nature activates pyrrole toward nucleophilic attack. Optimize reaction conditions (e.g., pH, solvent polarity) using DOE (Design of Experiments) principles, as in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.